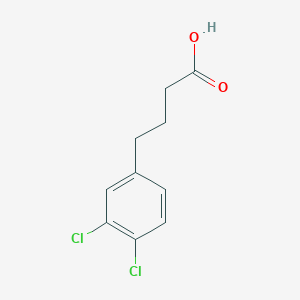

4-(3,4-Dichlorophenyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRORIUPKZBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344744 | |

| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25157-66-8 | |

| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dichlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 4-(3,4-Dichlorophenyl)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated aromatic fatty acid derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 25157-66-8 | [1] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2] |

| Molecular Weight | 233.09 g/mol | [1] |

| Predicted XLogP | 3.3 | [2] |

| Purity | 97% | [1] |

Spectroscopic Data

While specific spectra for this compound were not found, analysis of closely related compounds suggests that standard spectroscopic techniques are used for its characterization. For a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, detailed ¹H and ¹³C NMR, as well as mass spectrometry data, have been reported, which can serve as a reference for the analysis of the title compound.[3]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a patented process for a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, provides a potential synthetic route starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[4] This process involves the reduction of the keto group, followed by further modifications.

A general workflow for a potential synthesis, based on related procedures, is outlined below. This should be considered a hypothetical pathway and would require optimization and validation.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Steps (Hypothetical):

-

Reduction: The starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, would be dissolved in a suitable solvent and treated with a reducing agent to convert the ketone to a hydroxyl group, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]

-

Purification of Intermediate: The resulting hydroxy acid could be purified using techniques such as extraction and crystallization.[4]

-

Dehydroxylation: The hydroxyl group of the intermediate would then be removed. This step is critical and would require specific reagents to achieve the desired butanoic acid.

-

Final Purification: The final product, this compound, would be purified using methods like column chromatography or recrystallization to achieve the desired purity.

Analytical Characterization

The characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in the scientific literature. However, related compounds have shown some biological effects.

Antimicrobial Activity

Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and screened for their antimicrobial activity.[5][6] Some of these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria.[5] The exact mechanism of action for these compounds was not elucidated.

Potential as a Synthetic Intermediate

It is important to note that this compound and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, a related compound is a precursor in the synthesis of sertraline, a well-known antidepressant.[4]

Due to the lack of specific studies on this compound, no signaling pathways have been identified to be directly modulated by this compound. Research in this area is required to understand its potential pharmacological effects.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

The following diagram outlines a general workflow for safe handling of this chemical compound.

Caption: General safety workflow for handling this compound.

This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties. Researchers are encouraged to consult relevant safety data for similar compounds and to perform a thorough risk assessment before handling.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - this compound (C10H10Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(3,4-dichlorophenyl)butanoic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, including experimental protocols, quantitative data, and comparative analysis of different methodologies.

Introduction

This compound is a carboxylic acid derivative containing a dichlorinated phenyl ring. Its synthesis is of interest due to its utility as a building block in the preparation of more complex molecules. The most common and industrially viable approach to its synthesis involves a two-step process: the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to form the intermediate 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, followed by the reduction of the keto functional group. This guide will explore the primary methods for this reduction, including the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Core Synthesis Pathway

The principal synthesis route can be visualized as a two-stage process. The first stage involves the formation of a carbon-carbon bond between the aromatic ring and the four-carbon chain, introducing the keto group. The second stage is the selective reduction of this keto group to a methylene group to yield the final product.

Caption: Overview of the two-stage synthesis of this compound.

Stage 1: Friedel-Crafts Acylation

The initial step in the synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction introduces the 4-oxobutanoic acid chain onto the dichlorinated aromatic ring.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

A detailed experimental protocol for this reaction is outlined below.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dichlorobenzene | 147.00 | 147.0 g | 1.0 |

| Succinic Anhydride | 100.07 | 100.1 g | 1.0 |

| Aluminum Chloride (AlCl₃) | 133.34 | 293.3 g | 2.2 |

| Nitrobenzene (solvent) | 123.11 | 500 mL | - |

| 5% Hydrochloric Acid | - | 1 L | - |

| Sodium Carbonate Solution | - | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL) at 0-5 °C, a solution of succinic anhydride (1.0 mol) and 1,2-dichlorobenzene (1.0 mol) in nitrobenzene is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is steam distilled to remove the nitrobenzene.

-

The aqueous layer is decanted, and the residue is treated with a sodium carbonate solution.

-

The alkaline solution is filtered and then acidified with 5% hydrochloric acid to precipitate the crude product.

-

The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., aqueous ethanol).

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 197.7 | ~80 | 165-167 |

Stage 2: Reduction of the Keto Group

The second stage of the synthesis involves the reduction of the ketone functionality in 4-(3,4-dichlorophenyl)-4-oxobutanoic acid to a methylene group. Several methods can be employed for this transformation, each with its own advantages and disadvantages in terms of reaction conditions, selectivity, and yield.

Method 1: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes. The Huang-Minlon modification offers a more convenient one-pot procedure with improved yields and shorter reaction times.[1][2][3][4][5][6][7][8] This reaction is carried out under basic conditions, making it suitable for substrates that are sensitive to acid.

Caption: Wolff-Kishner reduction of the intermediate keto acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |

| Hydrazine Hydrate (85%) | 50.06 | 15 mL | ~0.25 |

| Potassium Hydroxide (KOH) | 56.11 | 22.4 g | 0.4 |

| Diethylene Glycol | 106.12 | 200 mL | - |

| 6M Hydrochloric Acid | - | As needed | - |

Procedure:

-

A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.1 mol), potassium hydroxide (0.4 mol), hydrazine hydrate (85%, ~0.25 mol), and diethylene glycol (200 mL) is heated to reflux for 1.5 hours.

-

The condenser is then removed, and the temperature is allowed to rise to 195-200 °C to distill off water and excess hydrazine.

-

The reaction mixture is maintained at this temperature for an additional 4 hours.

-

After cooling, the mixture is poured into water and acidified with 6M hydrochloric acid.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., toluene or ethanol) affords the pure this compound.

Quantitative Data:

| Product | Theoretical Yield (g) | Reported Yield (%) |

| This compound | 23.31 | 85-95 |

Method 2: Clemmensen Reduction

The Clemmensen reduction provides an alternative, acid-catalyzed method for the deoxygenation of ketones.[2][3][9][10] It employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is particularly effective for aryl-alkyl ketones.[9]

Caption: Clemmensen reduction of the intermediate keto acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |

| Zinc, amalgamated | - | 50 g | - |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Toluene | 92.14 | 50 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Amalgamated zinc is prepared by stirring zinc powder with a 5% mercuric chloride solution for 5 minutes, followed by decanting the solution and washing the zinc with water.

-

A mixture of the amalgamated zinc (50 g), concentrated hydrochloric acid (100 mL), water (50 mL), toluene (50 mL), and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.1 mol) is heated under reflux for 24-48 hours.

-

Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization.

Quantitative Data:

| Product | Theoretical Yield (g) | Reported Yield (%) |

| This compound | 23.31 | 70-80 |

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of the keto group. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5] The selectivity of this reaction can sometimes be a challenge, as other functional groups may also be susceptible to reduction.

Caption: Catalytic hydrogenation of the intermediate keto acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1-2 g | - |

| Ethanol | 46.07 | 250 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

Procedure:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (0.1 mol) is dissolved in ethanol (250 mL) in a high-pressure hydrogenation vessel.

-

10% Pd/C catalyst (1-2 g) is added to the solution.

-

The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

-

The mixture is stirred at room temperature until the theoretical amount of hydrogen has been consumed (monitoring pressure drop).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product is purified by recrystallization.

Quantitative Data:

| Product | Theoretical Yield (g) | Reported Yield (%) |

| This compound | 23.31 | >90 |

Comparison of Reduction Methods

| Method | Conditions | Advantages | Disadvantages | Typical Yield (%) |

| Wolff-Kishner | Basic, high temperature | High yields, good for acid-sensitive substrates | Harsh conditions, requires high-boiling solvents | 85-95 |

| Clemmensen | Acidic, reflux | Effective for aryl-alkyl ketones | Harsh acidic conditions, not suitable for acid-sensitive substrates | 70-80 |

| Catalytic Hydrogenation | Neutral, room temp/pressure | Mild conditions, high yields | Catalyst can be expensive, potential for side reactions | >90 |

Characterization of this compound

Spectroscopic data for the final product are crucial for confirming its identity and purity.

1H NMR (CDCl₃, 400 MHz):

-

δ 10.5-12.0 (br s, 1H, -COOH)

-

δ 7.37 (d, J=8.3 Hz, 1H, Ar-H)

-

δ 7.30 (d, J=2.1 Hz, 1H, Ar-H)

-

δ 7.05 (dd, J=8.3, 2.1 Hz, 1H, Ar-H)

-

δ 2.64 (t, J=7.5 Hz, 2H, -CH₂-Ar)

-

δ 2.37 (t, J=7.4 Hz, 2H, -CH₂-COOH)

-

δ 1.95 (quintet, J=7.5 Hz, 2H, -CH₂-CH₂-CH₂-)

13C NMR (CDCl₃, 100 MHz):

-

δ 179.8 (-COOH)

-

δ 141.5 (Ar-C)

-

δ 132.4 (Ar-C)

-

δ 130.8 (Ar-C)

-

δ 130.3 (Ar-CH)

-

δ 128.1 (Ar-CH)

-

δ 125.5 (Ar-CH)

-

δ 34.5 (-CH₂-Ar)

-

δ 33.2 (-CH₂-COOH)

-

δ 26.1 (-CH₂-CH₂-CH₂-)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

2900-3300 (broad, O-H stretch of carboxylic acid)

-

1705 (strong, C=O stretch of carboxylic acid)

-

1470, 1400 (aromatic C=C stretch)

-

1290, 1210 (C-O stretch)

-

880, 810 (C-H out-of-plane bend for substituted benzene)

Mass Spectrometry (MS):

-

m/z (EI): 232/234/236 (M⁺, corresponding to chlorine isotopes), 187/189/191 ([M-COOH]⁺)

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving Friedel-Crafts acylation followed by reduction. The choice of reduction method depends on the specific requirements of the synthesis, including the presence of other functional groups and desired reaction conditions. The Huang-Minlon modification of the Wolff-Kishner reduction and catalytic hydrogenation generally provide higher yields compared to the Clemmensen reduction. This guide provides the necessary detailed protocols and comparative data to assist researchers in selecting and executing the optimal synthetic strategy for their needs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. byjus.com [byjus.com]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Wolff-Kishner_reduction [chemeurope.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 4-(3,4-Dichlorophenyl)butanoic acid (IR, NMR, MS)

[2] The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC - NIH Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid (3). To a solution of 1 (0.01 mol) in dry benzene (20 mL), antipyrin 2 (0.01 mol) was added and the reaction mixture was refluxed for 10 hrs. The solid that separated on cooling was filtered off and recrystallized to give 3 (65% yield); IR: 1730 (acid C=O), 1688 (ketone C=O); 1H-NMR: 8.12-7.20 (8H, m, Ar-H), 4.03-3.17 (3H, m, CH2CH), 2.26 (6H, s, 2 CH3) and 12.42 (1H, s, COOH); MS: m/z 432 (M+, 100%). ... Synthesis of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid (4). Phenylhydrazine (0.01 mol) was added to a solution of 3 (0.01 mol) in ethanol (50 mL) and the reaction mixture was left 15 days at room temperature. The solid that separated was filtered off and recrystallized to give 4; (85 % yield); IR: 1719 (acid C=O), 1683 (ketone C=O), 1601 (C=N). ... Abstract. Reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (1) with antipyrin (2) gave the corresponding butanoic acid 3. Reaction of 3 with hydrazines gave the pyridazinone derivatives 5a,b. Compounds 5a,b were used to prepare the corresponding dithio derivatives. Reaction of 5a with POCl3 unexpectedly gave the chloropyridazine derivative 7, which is used to prepare the corresponding thio derivative. The hitherto unknown reactions of this chloro derivative with 2-amino-

Crystal Structure of 4-(3,4-Dichlorophenyl)butanoic Acid: Data Not Available

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield the specific crystal structure for 4-(3,4-Dichlorophenyl)butanoic acid. While this compound is commercially available for laboratory use, its detailed three-dimensional atomic arrangement in a crystalline solid has not been reported in the searched resources.[1]

Alternative Data on Structurally Related Compounds

While direct crystallographic data for this compound is unavailable, structural analyses have been published for closely related dichlorophenyl derivatives of butanoic acid, specifically those containing an amide linkage. These compounds, while different, provide insight into the molecular conformations and intermolecular interactions that can occur in this class of molecules.

Notably, crystal structures have been determined for:

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid[5]

These molecules feature a butanoic acid chain linked to a dichlorophenyl ring via an amide group (-C(=O)NH-). This amide linker significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation compared to the simple alkyl chain in the requested compound.

For these related amide compounds, studies have detailed:

-

Molecular Conformation: The molecules are often twisted, with significant torsion angles between the phenyl ring, the amide group, and the butanoic acid chain.[2][5]

-

Hydrogen Bonding: The presence of both carboxylic acid and amide groups allows for the formation of robust hydrogen-bonding networks. A common feature is the formation of a dimer via hydrogen bonds between the carboxylic acid groups of two molecules.[2] These dimers can be further linked into tapes or layers by amide-to-amide hydrogen bonds.[2][5]

-

Supramolecular Assembly: The overall crystal packing is dictated by a combination of these strong hydrogen bonds and weaker interactions, such as C-H···O and halogen···π interactions.[2]

Experimental Workflow for a Related Compound

Although the specific protocol for this compound is not available, the general experimental workflow for determining the crystal structure of a related compound, such as 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, provides a representative example of the process.

Caption: General experimental workflow for synthesis and crystal structure determination.

This generalized workflow illustrates the key stages from chemical synthesis and purification to the final analysis of the crystal structure. The synthesis of a related amide involved mixing reagents like glutaric anhydride and a substituted aniline, followed by washing and recrystallization to obtain high-quality crystals suitable for diffraction.[2][5] The crystals are then analyzed using single-crystal X-ray diffraction to determine the unit cell parameters and atomic coordinates, leading to the final solved structure.[2][5]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3 - Sunway Institutional Repository [eprints.sunway.edu.my]

- 5. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

Biological Activity of 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and biological evaluation of novel heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. The primary focus of the research highlighted in this document is the investigation of the antimicrobial and antifungal properties of these derivatives. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.

Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives

The core of this research involves the chemical modification of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid to generate a library of novel heterocyclic derivatives. The synthesis protocols are detailed below, providing a reproducible methodology for the preparation of these compounds.

Synthesis of the Parent Compound

The starting material, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3 ), is synthesized via the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Compound 1 ) with antipyrine (Compound 2 ).

Experimental Protocol: To a solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) in dry benzene (20 mL), antipyrine (0.01 mol) is added. The reaction mixture is refluxed for 10 hours. The solid that separates upon cooling is filtered off and recrystallized to yield 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid.[1]

Synthesis of Heterocyclic Derivatives

A series of heterocyclic derivatives were synthesized from the parent butanoic acid (Compound 3 ). These include pyridazinone and other related structures. A representative example is the synthesis of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid (Compound 4 ).

Experimental Protocol: Phenylhydrazine (0.01 mol) is added to a solution of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (0.01 mol) in ethanol (50 mL). The reaction mixture is left for 15 days at room temperature. The solid that separates is filtered off and recrystallized.[1]

The following diagram illustrates the general synthetic workflow.

References

Mechanism of Action of 4-(3,4-Dichlorophenyl)butanoic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of 4-(3,4-Dichlorophenyl)butanoic acid and its analogs. While direct and extensive research on the parent compound is limited in the public domain, the chemical scaffold of substituted phenylbutanoic acids has been explored, particularly in the context of gamma-aminobutyric acid (GABA)ergic system modulation. This document synthesizes the available information to elucidate the potential mechanisms of action, present relevant quantitative data from related compounds, detail key experimental protocols for their study, and visualize the involved signaling pathways. The primary focus of this guide will be on the role of these analogs as potential inhibitors of GABA transporters (GATs), a key mechanism for regulating neurotransmission.

Core Mechanism of Action: GABA Transporter Inhibition

The principal hypothesized mechanism of action for this compound analogs is the inhibition of GABA transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors (GABA-A and GABA-B) and a subsequent increase in inhibitory neurotransmission. This modulation of the GABAergic system has therapeutic potential for a range of neurological and psychiatric disorders.

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

The following diagram illustrates the canonical GABAergic synapse and the point of intervention for GAT inhibitors.

Quantitative Data on Analog Activity

While specific data for this compound is not available in the reviewed literature, studies on functionalized amino acids with related structural motifs provide insight into the potential activity of this class of compounds on GABA transporters. The following table summarizes inhibitory potencies (as pIC50 values) of selected analogs against the four mouse GABA transporter subtypes (mGAT1-4).

| Compound ID | Structure | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |

| 2RS,4RS-39c | N-((1s,4s)-4-(aminomethyl)cyclohexyl)-2-(3,4-dichlorophenyl)acetamide | < 4.0 | < 4.0 | 4.88 | 5.36 |

| 50a | 4-amino-N-benzyl-2-((2-(((diphenylmethylene)amino)oxy)ethyl)(methyl)amino)butanamide | 4.71 | 5.43 | 4.74 | 4.90 |

| 56a | N-benzyl-4-(dimethylamino)-2-((2-(((diphenylmethylene)amino)oxy)ethyl)(methyl)amino)butanamide | 4.60 | 4.81 | 4.60 | 5.04 |

Data adapted from a study on novel functionalized amino acids as GABA transporter inhibitors. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Experimental Protocols

The primary method for determining the mechanism of action and potency of potential GABA transporter inhibitors is the radiolabeled GABA uptake assay.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing specific GABA transporter subtypes.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are transiently or stably transfected with plasmids encoding one of the four mouse or human GABA transporter subtypes (mGAT1-4 or hGAT1-4) using a suitable transfection reagent (e.g., Lipofectamine).

2. [³H]GABA Uptake Assay:

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed twice with a Krebs-HEPES buffer (pH 7.4).

-

Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound analogs) or vehicle for a specified time (e.g., 20 minutes) at room temperature.

-

A mixture of [³H]GABA (final concentration, e.g., 20 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM) is added to each well, and the incubation is continued for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.

-

The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.

-

The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

-

The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).

-

The percentage of inhibition for each concentration of the test compound is calculated.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) is determined by non-linear regression analysis of the concentration-response curve.

-

The pIC50 is calculated as -log(IC50).

Experimental Workflow Diagram

The following diagram outlines the workflow for the [³H]GABA uptake inhibition assay.

An In-depth Technical Guide to the Solubility and Stability of 4-(3,4-Dichlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(3,4-Dichlorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. Given the limited publicly available data on this specific molecule, this document combines established principles of pharmaceutical sciences with data from structurally related arylalkanoic acids to present a predictive and practical resource. The experimental protocols detailed herein are based on industry-standard methodologies for active pharmaceutical ingredient (API) characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | - |

| Molecular Weight | 233.09 g/mol | - |

| Appearance | White to off-white crystalline powder | Inferred |

| Melting Point | Not available | - |

| pKa | ~4-5 (Estimated for carboxylic acid moiety) | Inferred |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. Arylalkanoic acids, as a class, tend to exhibit poor aqueous solubility and higher solubility in organic solvents.[1] The following table summarizes the predicted solubility of this compound in various solvents, based on general trends for similar compounds.

| Solvent | Predicted Solubility (mg/mL) at 25°C | Classification |

| Water | < 0.1 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | 0.1 - 1.0 | Very Slightly Soluble |

| Methanol | > 100 | Freely Soluble |

| Ethanol | > 100 | Freely Soluble |

| Acetone | > 100 | Freely Soluble |

| Dichloromethane | 10 - 30 | Soluble |

| Ethyl Acetate | 10 - 30 | Soluble |

Note: The above data are estimates and should be confirmed by experimental analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

-

Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3]

Recommended Storage Conditions

Based on general stability principles for similar compounds, the following storage conditions are recommended:

-

Short-term (1-2 weeks): 2-8°C

-

Long-term (1-2 years): -20°C

Stability-Indicating Parameters

The following parameters should be monitored during stability studies:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Water content

Forced Degradation Studies (Stress Testing)

Stress testing helps to identify potential degradation pathways and develop stability-indicating analytical methods.[3]

| Condition | Purpose | Predicted Outcome |

| Acid Hydrolysis (0.1 N HCl) | To assess stability in acidic conditions | Potential for hydrolysis of the carboxylic acid group under harsh conditions. |

| Base Hydrolysis (0.1 N NaOH) | To assess stability in alkaline conditions | Likely stable, but potential for salt formation. |

| Oxidation (3% H₂O₂) | To assess oxidative stability | The aromatic ring and benzylic position may be susceptible to oxidation. |

| Thermal Degradation (60°C) | To assess thermal stability | Potential for decarboxylation or other heat-induced degradation. |

| Photostability (ICH Q1B) | To assess stability to light | The dichlorophenyl moiety may absorb UV light, leading to photodegradation. |

Long-Term Stability Data (Predicted)

The following table presents a hypothetical long-term stability study based on ICH guidelines.[4]

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 Months | 99.8 | 0.15 |

| 3 Months | 99.6 | 0.25 | |

| 6 Months | 99.5 | 0.32 | |

| 12 Months | 99.2 | 0.45 | |

| 40°C / 75% RH | 0 Months | 99.8 | 0.15 |

| (Accelerated) | 3 Months | 98.9 | 0.75 |

| 6 Months | 98.2 | 1.10 |

Experimental Protocol: Stability Study

-

Batch Selection: At least one representative batch of this compound is selected.

-

Packaging: The material is stored in a container closure system that simulates the proposed packaging for storage and distribution.[3]

-

Storage: Samples are placed in stability chambers maintained at the specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).[4]

-

Testing Frequency: Samples are pulled and tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[3]

-

Analysis: Each sample is tested for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Caption: General Workflow for an API Stability Study.

Role in Synthetic Pathways

This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of certain heterocyclic compounds or other pharmacologically active agents.

Caption: Role as an Intermediate in a Synthetic Pathway.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a robust framework for its handling, formulation, and stability assessment based on established scientific principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their own empirical investigations to establish a definitive profile for this compound.

References

The Crucial Role of 4-(3,4-Dichlorophenyl)butanoic Acid in the Synthesis of Sertraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, with a specific focus on the pivotal role of 4-(3,4-Dichlorophenyl)butanoic acid as a precursor to the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as sertralone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in the field of antidepressant drug manufacturing.

Introduction: The Synthetic Landscape of Sertraline

Sertraline, a widely prescribed antidepressant, is a potent and selective inhibitor of serotonin reuptake in the brain. Its synthesis has been the subject of extensive research, with various routes developed to optimize yield, purity, and cost-effectiveness. A critical step in many of these synthetic strategies is the formation of the tetralone ring structure, which serves as the backbone of the sertraline molecule. This compound and its derivatives have emerged as key starting materials for the construction of this essential bicyclic system.

The Synthetic Pathway: From Butanoic Acid to Sertraline

The overall synthesis of sertraline from this compound can be conceptualized in three main stages:

-

Stage 1: Intramolecular Friedel-Crafts Acylation: The carboxylic acid is first converted to a more reactive species, typically the acyl chloride, which then undergoes an intramolecular Friedel-Crafts reaction to form the tetralone ring of sertralone.

-

Stage 2: Imine Formation: Sertralone is reacted with methylamine to form the corresponding N-methylimine.

-

Stage 3: Reduction and Resolution: The imine is then reduced to racemic sertraline, which is subsequently resolved to isolate the pharmacologically active (1S, 4S)-stereoisomer.

The following diagram illustrates the logical relationship of this synthetic pathway.

An alternative and often cited pathway involves the cyclization of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid to sertralone. This precursor can be synthesized from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[1]

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations in the synthesis of sertraline, starting from a derivative of the title compound. The quantitative data is summarized in tables for clarity and comparison.

Stage 1: Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Sertralone)

The intramolecular Friedel-Crafts acylation is a critical step in forming the tetralone ring. A common precursor for this reaction is 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. The following protocol is adapted from established procedures.[2]

Experimental Protocol:

-

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g, 0.74 mole) in toluene (1.2 L) is treated with thionyl chloride (66 ml, 0.90 mole).[2]

-

The resulting solution is heated at reflux for 75 minutes, with a provision for trapping the evolved HCl gas.[2]

-

The reaction solution is then concentrated under vacuum to yield the crude acyl chloride as a light brown oil.[2]

-

This oil is dissolved in carbon disulfide (360 ml) and added to a well-stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 kg, 12.5 moles) in carbon disulfide (1.20 L), maintaining the temperature below 8°C.[2]

-

After the addition is complete, the reaction mixture is stirred for approximately 16 hours at room temperature.[2]

-

The reaction is quenched by slowly pouring the mixture onto ice.[2]

-

The resulting suspension is extracted with ethyl acetate. The combined organic extracts are washed with water and a saturated aqueous sodium bicarbonate solution, dried, and evaporated under vacuum.[2]

-

The residue is crystallized from hexane to yield the final product.[2]

| Parameter | Value | Reference |

| Starting Material | 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | [2] |

| Reagents | Thionyl chloride, Anhydrous AlCl₃ | [2] |

| Solvents | Toluene, Carbon disulfide | [2] |

| Reaction Time | 75 min (reflux) + 16 h (cyclization) | [2] |

| Reaction Temperature | Reflux, <8°C (cyclization), Room Temperature | [2] |

| Yield | 48% | [2] |

| Melting Point | 99°-101° C | [2] |

Table 1: Quantitative data for the synthesis of Sertralone.

Stage 2: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

The formation of the imine is a crucial step leading to the introduction of the methylamino group. Modern procedures have been developed to avoid hazardous reagents like titanium tetrachloride.[3]

Experimental Protocol:

-

Sertralone (165 g, 1 mol equiv) is combined with isopropyl alcohol (700 mL) in a pressure-rated vessel.[3]

-

The mixture is cooled to -5 to -10°C.[3]

-

Monomethylamine (60.2 g, 3.4 mol equiv) is added.[3]

-

The mixture is heated to 85-100°C for 16 hours.[3]

-

The mixture is then cooled to -15°C for 24 hours.[3]

-

The product is isolated by filtration.[3]

| Parameter | Value | Reference |

| Starting Material | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [3] |

| Reagent | Monomethylamine | [3] |

| Solvent | Isopropyl Alcohol | [3] |

| Reaction Time | 16 hours | [3] |

| Reaction Temperature | 85-100°C | [3] |

| Yield | ~92% | [3] |

| Purity | 95% | [3] |

Table 2: Quantitative data for the formation of the Sertraline imine.

Stage 3: Reduction to Racemic Sertraline and Resolution

The final steps involve the reduction of the imine to form the racemic amine, followed by resolution to obtain the desired stereoisomer.

Experimental Workflow:

Experimental Protocol (Telescoped Process):

This protocol describes a "telescoped" process where the reduction and resolution are performed in a sequential manner without isolation of the racemic intermediate.[3]

-

Following the imine formation, the reaction mixture is subjected to catalytic reduction using a Pd/CaCO₃ catalyst in ethanol.[3]

-

After the reduction is complete, the catalyst is removed by filtration.[3]

-

D-(-)-mandelic acid (0.9 mol equiv) is added to the filtrate.[3]

-

The mixture is heated to reflux.[3]

-

The desired (1S-cis)-4-(3,4-dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine mandelate is crystallized by slow cooling to approximately -10 °C.[3]

-

The product is isolated by filtration and washed with chilled methanol.[3]

| Parameter | Value | Reference |

| Starting Material | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | [3] |

| Reduction Catalyst | Pd/CaCO₃ | [3] |

| Resolution Agent | D-(-)-mandelic acid | [3] |

| Solvent | Ethanol, Methanol | [3] |

| Yield (from Sertralone) | 36% | [3] |

Table 3: Quantitative data for the telescoped reduction and resolution to (1S, 4S)-Sertraline Mandelate.

Conclusion

This compound and its derivatives are fundamental precursors in the synthesis of sertraline. The intramolecular Friedel-Crafts acylation to form the key intermediate, sertralone, is a robust and well-documented transformation. Subsequent imine formation, reduction, and resolution provide an efficient route to the final active pharmaceutical ingredient. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antidepressant. The continuous improvement of these synthetic routes, focusing on greener solvents, safer reagents, and telescoped processes, remains a key area of research in pharmaceutical chemistry.

References

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)butanoic acid, a key chemical intermediate in the synthesis of pharmaceutically active compounds. The document details its discovery and historical context, focusing on its pivotal role in the development of the selective serotonin reuptake inhibitor (SSRI), sertraline. Detailed synthetic protocols, quantitative physicochemical data, and reaction mechanisms are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

This compound is a halogenated aromatic carboxylic acid. While not a pharmacologically active agent in itself, its significance lies in its function as a crucial building block in organic synthesis. The primary driver for the investigation and development of synthetic routes to this compound and its derivatives has been its role as a key intermediate in the industrial production of sertraline, a widely prescribed antidepressant.[1][2] This guide will explore the historical context of its synthesis, provide detailed experimental methodologies for its preparation and the preparation of related derivatives, and present its known physicochemical properties.

Discovery and Historical Context

The development of this compound and its derivatives is intrinsically linked to the quest for novel antidepressant medications. Its utility emerged from the need for a reliable precursor to construct the tetralone core of sertraline.

A significant milestone in the synthesis of related structures is a three-step process for preparing 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a direct precursor to the sertraline framework, from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[1] This process, detailed in US Patent 4,777,288, introduced novel intermediates such as 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid and 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, highlighting the chemical ingenuity required to achieve the desired molecular architecture.[1]

Furthermore, derivatives such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and explored for their potential to generate novel heterocyclic compounds with biological activities, including antimicrobial properties.[3][4]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |

| Molecular Weight | 233.09 g/mol | [5] |

| CAS Number | 25157-66-8 | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in chloroform and ethanol, almost insoluble in water | [6] |

| Purity (Typical) | 97% | [5] |

| InChI Key | DCRORIUPKZBSCY-UHFFFAOYSA-N | [5] |

Synthetic Protocols

The synthesis of this compound and its key derivatives involves multi-step chemical transformations. The following sections provide detailed experimental methodologies for some of these crucial reactions.

Synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This patented three-step process is a cornerstone in the synthesis of sertraline precursors.[1][7]

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

-

Objective: To reduce the ketone functionality to a hydroxyl group.

-

Reagents: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, sodium borohydride, aqueous sodium hydroxide.

-

Procedure: A solution of sodium borohydride in water containing a small amount of 15N aqueous sodium hydroxide is added to a solution of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid over a period of 30 minutes. The reaction mixture is stirred for an additional 45 minutes. Completion of the reaction can be monitored by thin-layer chromatography (TLC). The resulting solution contains 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid as its sodium salt.[1]

Step 2: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

-

Objective: To form the gamma-butyrolactone intermediate.

-

Procedure: The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid is isolated and then heated in an aromatic hydrocarbon solvent (e.g., toluene) at a temperature between 55°C and 150°C. This promotes the intramolecular esterification (lactonization) to yield the furanone.[1]

Step 3: Friedel-Crafts Alkylation with Benzene

-

Objective: To introduce the phenyl group to form the final product.

-

Reagents: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, benzene, Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure: The resulting gamma-butyrolactone is reacted with benzene in a Friedel-Crafts type reaction to form 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.[1] The reaction mixture is typically poured onto ice containing a mineral acid to separate the phases, and the product is isolated from the organic phase.[7] The final product can be purified by crystallization, yielding a melting point of 121°-122° C.[1]

Caption: Synthetic pathway to 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.

Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid

This reaction demonstrates the use of a related butenoic acid to generate more complex heterocyclic precursors.[3]

-

Objective: To synthesize a butanoic acid derivative incorporating an antipyrinyl moiety.

-

Reagents: 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, antipyrine, dry benzene.

-

Procedure: A solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) and antipyrine (0.01 mol) in dry benzene (20 mL) is refluxed for 10 hours. Upon cooling, the solid product separates and is collected by filtration. Recrystallization yields the final product.[3]

-

Yield: 65%[3]

-

Characterization Data:

Caption: Synthesis of an antipyrinyl-substituted butanoic acid derivative.

Role in Signaling Pathways: An Intermediate to Sertraline

This compound itself is not known to directly interact with specific signaling pathways in a pharmacologically significant manner. Its importance is derived from its role as a precursor to sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[2]

The mechanism of action of sertraline involves the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is the basis for its therapeutic effects in treating depression and other mood disorders.

The synthetic pathway from the butanoic acid derivative to sertraline involves a cyclization step to form a tetralone, followed by further functionalization to introduce the methylamine side chain.[2]

Caption: Mechanism of action of sertraline, the final product.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not for its inherent biological activity, but for its critical role as a synthetic intermediate. The development of efficient and scalable synthetic routes to this molecule and its derivatives has been essential for the production of the antidepressant sertraline. This guide has provided a detailed overview of its history, synthesis, and the ultimate pharmacological context of its application. The provided experimental details and reaction pathways offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 2. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | 79560-18-2 | Benchchem [benchchem.com]

- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]

- 4. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Therapeutic Promise of Novel Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoic acid, a short-chain fatty acid, and its derivatives are emerging as a versatile class of molecules with significant therapeutic potential across a spectrum of diseases, including cancer, hypertension, and inflammatory conditions. This technical guide provides an in-depth overview of the core therapeutic applications of novel butanoic acid derivatives, focusing on their mechanisms of action as histone deacetylase (HDAC) inhibitors, modulators of G-protein coupled receptors, and antagonists of the renin-angiotensin system. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they influence.

Introduction

Butanoic acid, also known as butyric acid, is a naturally occurring short-chain fatty acid produced by microbial fermentation in the colon. While its therapeutic potential has been recognized for some time, its short half-life has limited its clinical utility.[1] This has spurred the development of novel derivatives and prodrugs designed to overcome this limitation and enhance therapeutic efficacy. These derivatives have shown promise in a variety of therapeutic areas, primarily through mechanisms such as the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptor 109A (GPR109A), and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This guide will explore the key therapeutic applications, underlying mechanisms, and experimental evaluation of these promising compounds.

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of butanoic acid derivatives stems from their ability to interact with multiple cellular targets, leading to a diverse range of biological effects.

Anti-Cancer Activity: HDAC Inhibition

A primary mechanism underlying the anti-cancer effects of many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers. By inhibiting HDACs, butanoic acid derivatives can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis of cancer cells.[3]

Pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid, has demonstrated potent anti-neoplastic activity by inducing cytodifferentiation and inhibiting the proliferation of cancer cells.[3][4] Another class of derivatives, based on the indole-3-butyric acid scaffold, has also shown significant HDAC inhibitory and antiproliferative potencies.[5][6]

Anti-Inflammatory Effects: NF-κB and GPR109A Signaling

Butanoic acid and its derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the activation of GPR109A. The NF-κB pathway is a central regulator of inflammation, and its inappropriate activation is implicated in numerous inflammatory diseases. Butyrate has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[7]

GPR109A is a G-protein coupled receptor that, upon activation by butyrate, mediates anti-inflammatory effects. This receptor is expressed in various immune cells and in the intestinal epithelium. Activation of GPR109A can suppress inflammatory signaling and promote gut homeostasis.[1][8]

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Certain butanoic acid derivatives have been specifically designed to target the renin-angiotensin system, a critical regulator of blood pressure. Valsartan, a potent and specific angiotensin II receptor blocker, is a prominent example.[9] It is a derivative of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. By blocking the AT1 receptor, valsartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[9] The development of ester derivatives of valsartan aims to improve its pharmacokinetic properties.[10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various novel butanoic acid derivatives against different cancer cell lines and their inhibitory activity against histone deacetylases.

Table 1: In Vitro Anti-Cancer Activity of Butanoic Acid Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pivaloyloxymethyl butyrate (AN-9) | HL-60 (Human promyelocytic leukemia) | More potent than butyric acid (specific IC50 not provided) | [3] |

| Indole-3-butyric acid derivative (I13) | U937 (Human histiocytic lymphoma) | Increased antiproliferative activity compared to SAHA | [5][6] |

| U266 (Human multiple myeloma) | Increased antiproliferative activity compared to SAHA | [5][6] | |

| HepG2 (Human liver cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |

| A2780 (Human ovarian cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |

| PNAC-1 (Pancreatic cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |

| Butyroyloxymethyl esters of glutaric acid (2a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |

| Butyroyloxymethyl esters of nicotinic acid (4a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |

| Butyroyloxymethyl esters of phosphoric acid (10a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |

Table 2: HDAC Inhibitory Activity of Butanoic Acid Derivatives (IC50 Values)

| Compound/Derivative | HDAC Isoform | IC50 Value (nM) | Reference |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [5][6] |

| HDAC3 | 12.1 | [5][6] | |

| HDAC6 | 7.71 | [5][6] |

Table 3: Antihypertensive Effect of Valsartan-Based Regimens

| Treatment Regimen | Patient Population | Blood Pressure Reduction (Systolic/Diastolic) | Reference |

| Valsartan Monotherapy | Hypertensive patients | Statistically significant reductions of ~8.5 mmHg / ~5.7 mmHg | [12] |

| Amlodipine 5 mg + Valsartan 160 mg | Hypertensive patients | Additional reduction of 13.1 mmHg / 5.3 mmHg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel butanoic acid derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

Butanoic acid derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the butanoic acid derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of Protein Expression: Western Blotting for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for analyzing key proteins in the NF-κB signaling pathway, such as p65 and IκBα.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[2]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-Tumor Efficacy: Tumor Xenograft Model

Tumor xenograft models are used to evaluate the anti-cancer efficacy of compounds in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Butanoic acid derivative formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the butanoic acid derivative to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[15]

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by butanoic acid derivatives.

HDAC Inhibition Pathway

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. revvity.com [revvity.com]

- 9. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchhub.com [researchhub.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 15. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Three-Step Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the three-step synthesis of 4-(3,4-dichlorophenyl)butanoic acid, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis commences with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to the final product via a Clemmensen or Wolff-Kishner reduction. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is a fundamental process for obtaining precursors for more complex molecules. The described three-step synthesis is a robust and well-established method that offers reliable yields. The initial Friedel-Crafts acylation forms a carbon-carbon bond between the aromatic ring and the succinic anhydride moiety. The subsequent reduction of the keto group is a critical step, and the choice between the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reduction can be made based on the presence of other functional groups in the molecule that might be sensitive to one set of conditions.[1][2][3]

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in this three-step synthesis.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | C₁₀H₈Cl₂O₃ | 247.08 | 85-95 | 148-151 |

| 2 | This compound | C₁₀H₁₀Cl₂O₂ | 233.09 | 70-85 | 98-101 |

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

This step involves the acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]

Materials:

-

1,2-Dichlorobenzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (aq)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

To this mixture, add 1,2-dichlorobenzene (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 5% aqueous hydrochloric acid.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene).

Step 2: Reduction of the Keto Group - Synthesis of this compound

Two common methods for the reduction of the aryl ketone are provided below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][7][8]

Materials:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.

-

Add a solution of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene.

-